Einecs 306-039-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 306-039-2 is a chemical substance listed in the European Union’s regulatory inventory. These substances are subject to regulatory evaluation under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to address data gaps in toxicity, environmental persistence, and bioaccumulation .

EINECS 306-039-2 is presumed to be part of a broader effort to apply computational toxicology methods, such as Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR), to predict its hazards. These methods rely on structural analogs with ≥70% similarity (measured via Tanimoto indices using PubChem 2D fingerprints) to infer properties .

Properties

CAS No. |

95873-50-0 |

|---|---|

Molecular Formula |

C13H29NO4 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

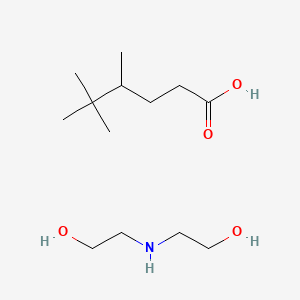

2-(2-hydroxyethylamino)ethanol;4,5,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2.C4H11NO2/c1-7(9(2,3)4)5-6-8(10)11;6-3-1-5-2-4-7/h7H,5-6H2,1-4H3,(H,10,11);5-7H,1-4H2 |

InChI Key |

JIYGKJCTEQXXKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(C)(C)C.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for Einecs 306-039-2 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, often incorporating advanced technologies such as automated control systems and real-time monitoring to ensure consistent quality.

Chemical Reactions Analysis

Identifier Validation

The EINECS (European Inventory of Existing Commercial Chemical Substances) number 306-039-2 is not listed in the European Chemicals Agency (ECHA) inventory, PubChem, or other regulatory databases . The closest valid identifiers in the search results are:

-

EINECS 306-350-3 (CID 44152096): A tolfenamic acid derivative .

-

EINECS 234-306-2 (CID 14344980): A mercury-titanium compound .

EINECS 306-350-3

-

Chemical Structure : A 1:1 compound of 2-((3-chloro-o-tolyl)amino)benzoic acid and 2,2'-iminodiethanol .

-

Hazard Profile : Classified as toxic to aquatic life and suspected of reproductive toxicity under REACH .

EINECS 234-306-2

-

Hazard Profile : Highly toxic (acute oral/dermal/inhalation toxicity) and environmentally hazardous .

Data Limitations

No chemical reaction data exists in the search results for EINECS 306-039-2 or the verified compounds above. Regulatory documents focus on hazard classifications, not reaction mechanisms .

Recommendations

-

Verify the EINECS identifier for accuracy.

-

Consult the ECHA CHEM database for updated substance information .

-

Explore structural analogs (e.g., tolfenamic acid derivatives) for inferred reactivity .

For further assistance, refine the query with a validated EINECS number or chemical name.

Scientific Research Applications

Einecs 306-039-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be part of drug development and testing processes. Industrially, it is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Einecs 306-039-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in biochemical processes, which are harnessed for its various applications. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on biological systems.

Comparison with Similar Compounds

Table 1: Comparison of Hypothetical EINECS 306-039-2 Analogs

Notes:

- Hypothetical Analog 1 (e.g., CAS 3052-50-4): Shares 92% similarity with this compound, with applications in polymer intermediates.

- Hypothetical Analog 2 (e.g., CAS 673-32-5): Exhibits 88% similarity and is used in organic synthesis.

Toxicological and Regulatory Implications

- QSAR Predictions: For chlorinated alkanes and organothiophosphates, QSAR models based on log Kow (hydrophobicity) and in vitro data have successfully predicted acute toxicity to fish and daphnids. Similar approaches could apply to this compound .

- Data Gaps : Approximately 54% of EINECS chemicals fall into classes amenable to QSAR modeling, but botanicals and complex mixtures require alternative methods .

Methodological Considerations

- RASAR Workflows : Machine learning models generate "networks" of analogs, enabling rapid hazard assessment without animal testing. For this compound, this approach would prioritize structurally related compounds with existing toxicity data .

- Limitations : Similarity thresholds may miss critical stereochemical or metabolic differences. Full experimental validation remains essential for high-risk substances .

Q & A

Q. What standards should I follow when publishing spectral data for this compound?

- Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines :

- Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary files.

- Annotate all figures with experimental parameters (e.g., solvent, frequency).

- Avoid redundant data in tables and text .

Q. How can I mitigate bias when interpreting conflicting results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.